molecular formula C13H18BClO4 B1356594 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1003298-84-7

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1356594
M. Wt: 284.54 g/mol
InChI Key: XBEJPOZGAPQFPL-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (2C6M4TMD) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a boron-containing heterocyclic compound that can be synthesized from chloroform, phenol, and the boron-containing reagent 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. 2C6M4TMD is an interesting compound due to its unique structure, which allows it to act as a Lewis acid catalyst, a nucleophile, and a ligand. It is also a relatively stable compound, making it suitable for use in a variety of research experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure : This compound has been synthesized and characterized by various spectroscopy methods (FT-IR, NMR, MS) and X-ray diffraction. DFT calculations were performed for comparative analysis of spectroscopic data, geometrical parameters, MEP, FMO, and NBO analysis, revealing insights into the molecular structure and properties (Wu et al., 2021).

  • Vibrational Properties Studies : The vibrational properties of derivatives of this compound have been extensively studied, with assignments made based on characteristic vibrational absorption bands. This information is crucial for understanding the physical and chemical behavior of these molecules (Wu et al., 2021).

Applications in Lignin Analysis

  • Quantitative 31P NMR Analysis of Lignins : The compound has been used as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins. This application is significant for understanding the complex structure of lignins and their various phenolic hydroxyl environments (Granata & Argyropoulos, 1995).

Medicinal Chemistry and Drug Development

  • Modification of Prochelators for Improved Stability : Derivatives of this compound have been modified to enhance hydrolytic stability and efficiency in prochelator-to-chelator conversion. This modification is critical in drug development, especially for conditionally targeting metal sequestration in cells under oxidative stress (Wang & Franz, 2018).

Molecular Docking and Quantum Chemical Calculations

  • Molecular Docking and Spectroscopic Analysis : The molecular structure and spectroscopic data of derivatives of this compound have been obtained from DFT calculations. Molecular docking results predict the biological effect, essential for drug design and understanding molecular interactions (Viji et al., 2020).

Catalysis and Synthetic Chemistry

  • Pd-Catalyzed Borylation of Arylbromides : This compound has been used in the Pd-catalyzed borylation of arylbromides. This method is particularly effective for arylbromides bearing sulfonyl groups, demonstrating the compound's utility in synthetic chemistry (Takagi & Yamakawa, 2013).

properties

IUPAC Name

2-chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO4/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEJPOZGAPQFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590369
Record name 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS RN

1003298-84-7
Record name 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1003298-84-7
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